Centatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Centatin is a small molecule drug developed by the Central Drug Research Institute. This compound has shown promise in various therapeutic areas, particularly in oncology, due to its ability to target specific pathways implicated in diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Centatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. general methods for synthesizing small molecule drugs often involve:

Refluxing with organic solvents: This step typically involves heating the reactants in a solvent like acetone at temperatures below 50°C for several hours.

Anti-solvent precipitation: This method is used to purify the compound by adding an anti-solvent to precipitate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would include:

Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.

Use of industrial reactors: Large-scale reactors to handle the increased volume of reactants and solvents.

Purification techniques: Methods such as crystallization, filtration, and chromatography to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Centatin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Centatin has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action for Centatin involves its ability to precisely target and neutralize certain proteins that are overexpressed in cancer cells . By binding to these proteins, this compound inhibits their function, which is crucial for the survival and proliferation of cancer cells . This targeted approach not only halts the growth of malignant cells but also triggers their apoptosis or programmed cell death . This dual mechanism makes this compound a potent anti-cancer agent with the potential to overcome resistance mechanisms that limit the efficacy of existing therapies .

Vergleich Mit ähnlichen Verbindungen

Centatin can be compared with other FXR antagonists and small molecule drugs targeting similar pathways. Some similar compounds include:

Guggulsterone: Another FXR antagonist derived from the resin of the Commiphora mukul tree.

Obeticholic acid: A semi-synthetic bile acid analog that acts as an FXR agonist, used in the treatment of primary biliary cholangitis.

Uniqueness

This compound’s uniqueness lies in its dual mechanism of action, targeting both the inhibition of protein function and the induction of apoptosis in cancer cells . This makes it a promising candidate for overcoming resistance mechanisms in cancer therapy .

Eigenschaften

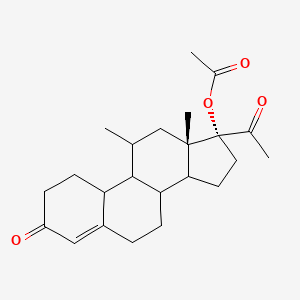

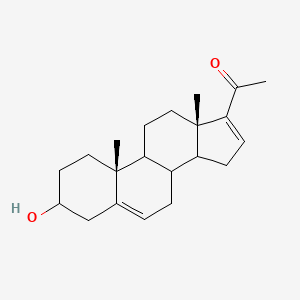

Molekularformel |

C21H30O2 |

|---|---|

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16?,18?,19?,20-,21+/m0/s1 |

InChI-Schlüssel |

YLFRRPUBVUAHSR-AKYPRQFMSA-N |

Isomerische SMILES |

CC(=O)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |

Kanonische SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)

![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)